

# Early research on Hydro-UCB35625

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B10796804*

[Get Quote](#)

An In-depth Technical Guide to the Early Research of UCB35625, a Dual CCR1/CCR3 Chemokine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on UCB35625, a potent small molecule antagonist of the chemokine receptors CCR1 and CCR3. The information presented herein is compiled from foundational studies that elucidated its mechanism of action, binding properties, and functional effects, making it a molecule of significant interest for therapeutic development in inflammatory diseases and HIV-1 entry inhibition.

## Core Compound Profile

UCB35625 is a non-competitive antagonist of both CCR1 and CCR3.<sup>[1][2]</sup> Structurally, it is the trans-isomer of J113863.<sup>[1][3]</sup> Its antagonistic properties are characterized by its ability to inhibit receptor function with minimal displacement of the natural chemokine ligands, suggesting an allosteric mechanism of action.<sup>[4]</sup>

## Quantitative Biological Activity

The following tables summarize the key quantitative data from early in vitro studies of UCB35625.

Table 1: Inhibition of Chemotaxis

| Target Receptor | Cell Type         | Chemokine Ligand      | IC50 (nM) |
|-----------------|-------------------|-----------------------|-----------|
| CCR1            | Transfected Cells | MIP-1 $\alpha$ (CCL3) | 9.6[1]    |
| CCR3            | Transfected Cells | Eotaxin (CCL11)       | 93.7[1]   |

Table 2: Inhibition of Receptor Internalization

| Target Receptor | Cell Type     | Inducing Ligand       | IC50 (nM) |
|-----------------|---------------|-----------------------|-----------|
| CCR1            | Purified PMNL | MIP-1 $\alpha$ (CCL3) | 19.8[4]   |
| CCR3            | Purified PMNL | Eotaxin (CCL11)       | 410[4]    |

Table 3: Inhibition of HIV-1 Entry

| Target Receptor | Virus Isolate        | Cell Line              | IC50 (nM) |
|-----------------|----------------------|------------------------|-----------|
| CCR3            | Primary Isolate 89.6 | NP-2 (glial cell line) | 57[1]     |

## Experimental Protocols

### Chemotaxis Assay

The inhibitory effect of UCB35625 on chemokine-induced cell migration was quantified using a Boyden chamber assay.[4]

- Cell Preparation: L1.2 cells were transiently transfected with cDNA encoding for either CCR1 or CCR3.
- Assay Setup: A 48-well micro-chemotaxis chamber was used, with the lower wells containing varying concentrations of the chemoattractant (MIP-1 $\alpha$  for CCR1 or eotaxin for CCR3) in the presence or absence of a fixed concentration of UCB35625.
- Cell Migration: Transfected cells were placed in the upper wells, separated from the lower wells by a polycarbonate membrane. The chamber was incubated to allow for cell migration along the chemokine gradient.

- Quantification: Migrated cells on the lower side of the membrane were fixed, stained, and counted under a microscope. The IC<sub>50</sub> value was determined as the concentration of UCB35625 that resulted in a 50% reduction in the number of migrated cells compared to the control (chemokine alone).

## Receptor Internalization Assay

The effect of UCB35625 on ligand-induced receptor internalization was assessed using flow cytometry (FACS).<sup>[4]</sup>

- Cell Treatment: Purified peripheral blood mononuclear leukocytes (PMNLs) were pre-treated with varying concentrations of UCB35625.
- Receptor Stimulation: The cells were then stimulated with either MIP-1 $\alpha$  to induce CCR1 internalization or eotaxin to induce CCR3 internalization.
- Staining: Following stimulation, cells were stained with fluorescently labeled antibodies specific for CCR1 and CCR3, along with a VLA-4 specific antibody to identify eosinophils.
- FACS Analysis: The mean fluorescence intensity of the cell surface receptors was quantified by flow cytometry. A decrease in fluorescence intensity indicated receptor internalization. The IC<sub>50</sub> value was calculated as the concentration of UCB35625 that inhibited 50% of the chemokine-induced receptor internalization.

## Site-Directed Mutagenesis

To identify the binding site and mechanism of action of UCB35625, site-directed mutagenesis of the CCR1 receptor was performed.<sup>[2]</sup>

- Mutant Generation: Thirty-three point mutants of CCR1 were generated, with mutations primarily targeting amino acid residues within the transmembrane (TM) helices.
- Transient Expression: The mutant CCR1 constructs were transiently expressed in L1.2 cells.
- Functional Assays: The transfected cells were then subjected to chemotaxis assays in the presence and absence of UCB35625.

- Analysis: Mutants that remained responsive to the chemokine ligand but were resistant to the antagonistic effects of UCB35625 were identified. This indicated that the mutated residue was critical for the interaction with the compound. This approach identified Tyr-41 (TM1), Tyr-113 (TM3), and Glu-287 (TM7) as key residues for UCB35625 activity.[2][5]

## Visualizations

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.

## Experimental Workflow: Site-Directed Mutagenesis



[Click to download full resolution via product page](#)

Caption: Workflow for identifying UCB35625 interaction sites.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- To cite this document: BenchChem. [Early research on Hydro-UCB35625]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10796804#early-research-on-hydro-ucb35625>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)